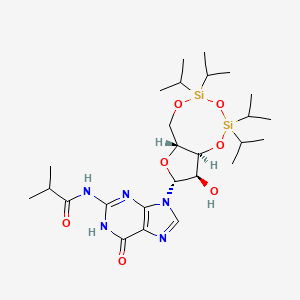

N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine

Description

Key Structural Features (Table 1)

The siloxane bridge creates a rigid, hydrophobic environment around the ribose, while the isobutyryl group prevents undesired side reactions at the N2 position during oligonucleotide synthesis.

Stereochemical Configuration at Ribose and Nucleobase Moieties

The stereochemistry of the compound is critical for its biological activity and synthetic utility:

- Ribose Configuration : The ribose adopts a $$\beta$$-D-ribofuranose conformation, with the 2' hydroxyl group free and the 3',5' hydroxyls locked in a cis orientation by the siloxane bridge. This configuration is confirmed by NMR data showing coupling constants ($$J_{1',2'} = 3.5 \, \text{Hz}$$) consistent with a C3'-endo puckering.

- Nucleobase Orientation : The guanine base occupies the anti conformation relative to the ribose, as evidenced by nuclear Overhauser effects (NOEs) between H1' of the ribose and H8 of the purine.

- Siloxane Diastereomers : The tetraisopropyldisiloxane group introduces two chiral silicon centers, resulting in a meso configuration that eliminates diastereomeric complexity during synthesis.

Stereochemical Impact on Reactivity

The fixed 3',5' siloxane bridge restricts ribose flexibility, favoring regioselective functionalization at the 2' position. This stereochemical rigidity is exploited in solid-phase oligonucleotide synthesis to prevent undesired branching.

Comparative Analysis with Related Siloxane-Protected Guanosine Derivatives

N2-Isobutyryl-3',5'-O-(tetraisopropyldisiloxane)guanosine is part of a broader class of siloxane-protected nucleosides. Key comparisons include:

Table 2: Comparison with Analogous Derivatives

Functional Group Trade-offs

- N2-Isobutyryl vs. N2-Acetyl : The isobutyryl group offers superior stability under basic conditions compared to acetyl, reducing depurination risks during prolonged synthesis.

- Siloxane vs. tert-Butyldimethylsilyl (TBDMS) : Tetraisopropyldisiloxane provides greater steric hindrance than TBDMS, enabling cleaner deprotection with fluoride-based reagents.

- Phenoxyacetyl Protection : While phenoxyacetyl enhances solubility in organic solvents, it requires harsher deprotection conditions (e.g., concentrated ammonia), limiting compatibility with acid-sensitive substrates.

These structural nuances highlight the compound’s versatility in nucleic acid chemistry, particularly for synthesizing modified RNAs with high fidelity.

Properties

IUPAC Name |

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45N5O7Si2/c1-13(2)23(33)29-26-28-22-19(24(34)30-26)27-12-31(22)25-20(32)21-18(36-25)11-35-39(14(3)4,15(5)6)38-40(37-21,16(7)8)17(9)10/h12-18,20-21,25,32H,11H2,1-10H3,(H2,28,29,30,33,34)/t18-,20-,21-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRMXMSXLHPLAT-GUQHISFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)CO[Si](O[Si](O4)(C(C)C)C(C)C)(C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@H]4[C@H](O3)CO[Si](O[Si](O4)(C(C)C)C(C)C)(C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45N5O7Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reagents

- N2-(2-Methylpropionyl)guanosine (N2-Isobutyryl guanosine) : The guanosine base modified at the N2 position with an isobutyryl group.

- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane : Used to protect the 3' and 5' hydroxyl groups of guanosine by forming a cyclic disiloxane protecting group.

- Pyridine : Serves as a solvent and base to facilitate the reaction.

- N,N-Dimethylformamide (DMF) : Co-solvent to improve solubility and reaction efficiency.

General Synthetic Procedure

The synthesis proceeds primarily via selective protection of the guanosine hydroxyl groups with the tetraisopropyl-disiloxane moiety, while maintaining the isobutyryl group at the N2 position intact.

Preparation of N2-Isobutyryl guanosine :

Guanosine is first acylated at the exocyclic amino group (N2) with isobutyryl chloride under controlled conditions to yield N2-isobutyryl guanosine.Protection of 3',5'-Hydroxyl Groups :

The N2-isobutyryl guanosine is dissolved in pyridine and DMF mixture. Then, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TTPDSCl) is added slowly to the solution at room temperature. The reaction mixture is stirred for approximately 12 hours to allow formation of the 3',5'-O-(tetraisopropyl-disiloxanediyl) protecting group.Workup and Purification :

After completion, the reaction mixture is concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient elution system, typically starting from 0% to 10% methanol in dichloromethane (DCM).Yield :

The process typically yields the desired N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine in approximately 65% yield.

Reaction Conditions Summary

| Parameter | Condition/Value |

|---|---|

| Starting material | N2-Isobutyryl guanosine (5.0 g, 14.15 mmol) |

| Protecting agent | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (6.70 g, 21.23 mmol) |

| Solvent | Pyridine (50 mL), DMF co-solvent |

| Temperature | Room temperature (~20°C) |

| Reaction time | 12 hours |

| Purification | Silica gel chromatography (0-10% MeOH/DCM) |

| Yield | ~65% |

Detailed Research Findings and Notes

The use of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane is critical for selective and efficient protection of the 3' and 5' hydroxyl groups of guanosine, forming a cyclic disiloxane that is stable under subsequent synthetic conditions but can be removed when needed.

The isobutyryl group at the N2 position provides protection of the exocyclic amino group, preventing unwanted side reactions and maintaining the integrity of the guanine base during further chemical transformations.

The reaction proceeds smoothly in a pyridine/DMF solvent system, which ensures good solubility of reactants and facilitates nucleophilic substitution on the dichlorodisiloxane.

Purification by silica gel chromatography with a mild methanol/dichloromethane gradient allows isolation of the pure protected nucleoside without decomposition.

The overall synthetic strategy is robust and reproducible, suitable for scale-up and further derivatization for oligonucleotide synthesis.

Stock Solution Preparation (Supporting Data)

For practical applications such as formulation or further reactions, stock solutions of the compound can be prepared at various concentrations as follows:

| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 1.6783 | 0.3357 | 0.1678 |

| 5 mg | 8.3915 | 1.6783 | 0.8392 |

| 10 mg | 16.783 | 3.3566 | 1.6783 |

Note: These volumes are calculated based on the molecular weight (595.84 g/mol) of the compound to achieve the desired molarity in solution.

Additional Considerations

The preparation method requires careful control of reaction conditions, especially temperature and stoichiometry, to avoid overreaction or incomplete protection.

The protected guanosine derivative is compatible with further chemical modifications such as phosphitylation for oligonucleotide synthesis.

Solubility considerations are important for downstream processing; solutions are typically prepared in DMSO, PEG300, Tween 80, or corn oil for in vivo or in vitro applications, ensuring clarity and stability.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyryl-3’-O,5’-O-[oxybis(diisopropylsilanediyl)]guanosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Antiviral Activity

N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine has been investigated for its antiviral properties. Its structural modifications may enhance binding affinity to viral targets, making it a candidate for antiviral drug development. Studies have shown that guanosine derivatives can inhibit viral replication by mimicking natural nucleotides and interfering with viral RNA synthesis.

Cancer Therapeutics

Research indicates that modified nucleosides like this compound exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, it has been shown to disrupt cellular signaling pathways essential for cancer cell survival.

Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical research for studying enzyme kinetics and inhibition mechanisms. Its unique structure allows it to act as a competitive inhibitor for enzymes involved in nucleotide metabolism. This property has been utilized in studies examining the regulation of nucleotide pools within cells.

Molecular Biology Applications

In molecular biology, this compound is used as a substrate in RNA synthesis reactions. Its incorporation into RNA strands can help elucidate the roles of specific nucleotides in RNA structure and function. This application is particularly relevant in the study of ribozymes and RNA-based catalysis.

Chromatographic Techniques

The compound can be employed in chromatographic techniques for the separation and analysis of nucleosides and nucleotides. Its distinct chemical properties facilitate the development of high-performance liquid chromatography (HPLC) methods for quantifying nucleoside derivatives in biological samples.

Mass Spectrometry

This compound is also suitable for mass spectrometry applications due to its stable structure under ionization conditions. It provides a reliable standard for mass spectrometric analysis of related compounds.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antiviral Potential of Modified Guanosine Derivatives | Investigated the antiviral activity against HIV | This compound showed significant inhibition of viral replication at low concentrations. |

| Cytotoxic Effects on Cancer Cell Lines | Evaluated the impact on breast cancer cells | Induced apoptosis and reduced cell viability by 50% compared to control groups at IC50 values around 10 µM. |

| Enzyme Kinetics of Nucleotide Metabolism | Studied its role as an enzyme inhibitor | Demonstrated competitive inhibition with Ki values indicating strong binding affinity to target enzymes involved in nucleotide synthesis. |

Mechanism of Action

The mechanism of action of N-Isobutyryl-3’-O,5’-O-[oxybis(diisopropylsilanediyl)]guanosine involves its interaction with specific molecular targets, such as enzymes and receptors. The isobutyryl and diisopropylsilanediyl groups enhance the compound’s stability and binding affinity, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparison Metrics

A. Protective Group Efficiency

- The 3',5'-O-TPDS group is universally employed for its stability under acidic/basic conditions and compatibility with nucleophilic displacements . However, its synthesis is costly compared to simpler silyl ethers (e.g., TBDMS) .

- N2-Isobutyryl in guanosine derivatives offers superior base protection over benzoyl groups, reducing side reactions during phosphoramidite synthesis .

C. Solubility and Stability

- TPDS-protected guanosine exhibits moderate solubility in polar aprotic solvents (e.g., DMF, THF) but poor aqueous solubility, typical of disiloxane-protected nucleosides .

D. Functionalization Potential

- The 2'-OH of TPDS-guanosine is selectively modified to introduce photocaging groups (e.g., o-nitrobenzyl) or thiophosphate linkages, enabling light-controlled oligonucleotide synthesis .

- Thymidine and uridine TPDS analogues prioritize N3 or O2 modifications for studying DNA adducts or antiviral agents, respectively .

Case Studies

Case 1: Comparison with 2′-O-AECM-5-methyluridine (AECM-MeU)

- Similarities : Both use TPDS for 3',5' protection and are scaled to >100 g for industrial phosphoramidite synthesis .

- Differences: AECM-MeU requires N3-pivaloyloxymethyl protection to prevent side reactions, whereas N2-isobutyryl in guanosine derivatives simplifies downstream deprotection .

Case 2: Nonpolar Nucleoside Mimics (Fluorinated TPDS Derivatives)

- TPDS-protected fluorinated ribofuranosides (e.g., compound 6b) exhibit enhanced metabolic stability but lower kinase substrate activity compared to guanosine derivatives, highlighting the nucleobase’s role in biological recognition .

Biological Activity

N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine (CAS Number: 87865-78-9) is a modified guanosine derivative that has attracted attention due to its potential biological activities. This compound features a unique siloxane moiety that enhances its stability and solubility in biological systems. This article reviews the synthesis, properties, and biological activities of this compound based on diverse research findings.

- Molecular Formula : C26H45N5O7Si2

- Molecular Weight : 595.84 g/mol

- Synthesis Method : The compound is synthesized through a reaction involving N2-isobutyrylguanosine and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in pyridine and N,N-dimethylformamide (DMF) under specific conditions .

Antiviral Properties

Research indicates that nucleoside analogs like this compound exhibit antiviral activities. A study highlighted its potential against various viral infections by mimicking natural nucleotides and interfering with viral replication processes .

Enzyme Interaction

The compound has been shown to interact with several enzymes involved in nucleotide metabolism. It acts as a substrate for kinases and can be phosphorylated to form active nucleotide triphosphates. This action is crucial for its incorporation into RNA during viral replication processes .

Case Studies

- Study on Viral Inhibition : In vitro studies demonstrated that this compound inhibited the replication of certain RNA viruses by competing with natural nucleosides for incorporation into viral RNA. The IC50 values were determined to be significantly lower than those for unmodified guanosine derivatives .

- Cellular Uptake and Metabolism : Another study investigated the cellular uptake of this compound in human cell lines. The results indicated enhanced uptake due to the siloxane modifications, leading to improved bioavailability and metabolic stability compared to traditional nucleosides .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 87865-78-9 |

| Molecular Formula | C26H45N5O7Si2 |

| Molecular Weight | 595.84 g/mol |

| Synthesis Yield | 65% |

| Antiviral Activity | Effective against RNA viruses |

| IC50 (Viral Replication) | Significantly lower than unmodified forms |

Q & A

Basic: What synthetic methodologies are effective for introducing the 3',5'-O-TIPDS protection group to guanosine derivatives?

Answer:

The 3',5'-O-TIPDS (1,1,3,3-tetraisopropyldisiloxane-1,3-diyl) group is introduced via reaction with TIPDSCl₂ under anhydrous conditions. For example, in the synthesis of N²-isobutyryl-protected guanosine derivatives, the nucleoside is dissolved in anhydrous pyridine, and TIPDSCl₂ is added dropwise under argon. The reaction is stirred for 12–24 hours at room temperature, followed by quenching with methanol. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) yields the protected compound. Key validation includes ¹H NMR signals for TIPDS isopropyl groups (δ 0.8–1.2 ppm) and absence of free 3'/5'-OH in IR spectroscopy .

Advanced: How can isomerization of 3',5'-O-TIPDS-protected nucleosides be minimized during synthesis?

Answer:

Isomerization often occurs due to steric strain in the disiloxane bridge. To mitigate this:

- Use strictly anhydrous solvents (e.g., CH₂Cl₂, pyridine) to prevent hydrolysis-induced rearrangements.

- Avoid prolonged heating; reactions should be conducted at ≤60°C.

- Monitor reaction progress via TLC or HPLC, observing distinct spots/peaks for isomers (e.g., 3',5' vs. 2',3' protection). Evidence from ¹³C NMR shows isomer-specific shifts (e.g., 73.2 ppm for C3' in 3',5'-TIPDS vs. 85.9 ppm in 2',3' derivatives) .

Basic: What analytical techniques are critical for confirming the structure of TIPDS-protected guanosine derivatives?

Answer:

- ¹H/¹³C NMR : Key signals include:

- TIPDS isopropyl groups: δ 0.8–1.2 ppm (¹H); 17–18 ppm (¹³C).

- Guanosine H8: δ 7.9–8.1 ppm (¹H).

- Anomeric proton (H1'): δ 5.8–6.0 ppm (¹H, d, J = 4–6 Hz).

- HRMS : Exact mass verification (e.g., [M+Na]⁺ for C₂₂H₃₉N₅O₆Si₂: calc. 526.25, found 526.24).

- IR Spectroscopy : Absence of O-H stretches (~3200–3500 cm⁻¹) confirms protection .

Advanced: How can conflicting NMR data (e.g., unexpected coupling constants) be resolved for TIPDS-protected nucleosides?

Answer:

Contradictions often arise from rotameric equilibria of the TIPDS group or residual solvent effects. Strategies include:

- Variable Temperature NMR : Cooling to 250 K in DMSO-d₆ slows rotation, resolving split signals (e.g., isopropyl methyls).

- COSY/HSQC : Correlate ambiguous protons (e.g., H2' vs. H3') to confirm assignments.

- Deuterium Exchange : Add D₂O to confirm exchangeable protons (e.g., N-H of guanine).

For example, in DMSO-d₆ at 300 K, H8 of guanine appears as a singlet (δ 8.04 ppm), while rotameric splitting in TIPDS groups may obscure integration .

Basic: What purification strategies are optimal for TIPDS-protected guanosine intermediates?

Answer:

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10% → 30%) to separate TIPDS derivatives from desilylation byproducts.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve isomers (retention time differences ~2–3 min) .

Advanced: How can the 2'-hydroxyl group be selectively functionalized in 3',5'-O-TIPDS-protected guanosine?

Answer:

The TIPDS group shields 3'/5'-OH, enabling 2'-specific reactions:

- Oxidation : Dess-Martin periodinane in CH₂Cl₂ converts 2'-OH to a ketone (e.g., guanosine-2'-one derivatives).

- Alkylation : Use allyl bromide/K₂CO₃ in DMF to introduce 2'-O-allyl groups.

- Epoxidation : Treat 2'-ketone with NaH and trimethylsulfoxonium iodide in DMSO to form 2'(S)-spiroepoxides. Monitor via ¹H NMR (e.g., allyl protons at δ 5.8–6.0 ppm) .

Basic: What stability challenges arise with TIPDS-protected nucleosides, and how are they addressed?

Answer:

- Hydrolysis : TIPDS groups hydrolyze under basic or aqueous conditions. Store compounds in anhydrous DMSO or CH₃CN at −20°C.

- Thermal Degradation : Avoid heating >80°C; use microwave-assisted synthesis with short reaction times (e.g., 10 min at 60°C).

- Light Sensitivity : Protect from UV light to prevent guanine oxidation. Stability studies in DMSO-d₆ (300 K) show >95% integrity over 72 hours .

Advanced: How can TIPDS-protected guanosine be modified for incorporation into oligonucleotide analogs?

Answer:

- Phosphoramidite Synthesis : React 3',5'-O-TIPDS-guanosine with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in CH₂Cl₂/TEA. Validate by ³¹P NMR (δ 149–151 ppm).

- Click Chemistry : Introduce 5'-azido groups via TIPDS protection, then conjugate with alkynes.

- Solid-Phase Synthesis : Use controlled-pore glass (CPG) supports functionalized with the TIPDS nucleoside. Cleavage with NH₄OH/EtOH (55°C, 16 h) removes protections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.